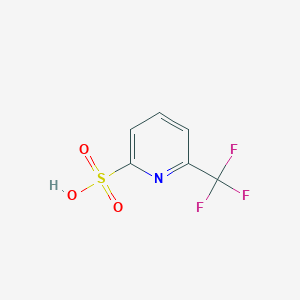
6-(Trifluoromethyl)pyridine-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)pyridine-2-sulfonic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of a suitable pyridine precursor using a fluorinating agent such as sulfur tetrafluoride (SF4) or trifluoromethyl iodide (CF3I) under controlled conditions . Another approach involves the use of trifluoromethylation reagents like trifluoromethyl sulfonic anhydride (CF3SO2)2O in the presence of a base .
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)pyridine-2-sulfonic acid often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridine-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to yield corresponding piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Trifluoromethyl)pyridine-2-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridine-2-sulfonic acid involves its interaction with molecular targets through its trifluoromethyl and sulfonic acid groups. These functional groups can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of specific biochemical pathways . The compound’s unique electronic properties, imparted by the trifluoromethyl group, contribute to its high reactivity and specificity in binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid (CF3SO3H): A strong acid with similar trifluoromethyl and sulfonic acid groups but lacks the pyridine ring.
2-(Trifluoromethyl)pyridine (CF3C5H4N): Contains the trifluoromethyl group and pyridine ring but lacks the sulfonic acid group.
Uniqueness
6-(Trifluoromethyl)pyridine-2-sulfonic acid is unique due to the combination of the trifluoromethyl group, pyridine ring, and sulfonic acid group. This combination imparts distinct chemical properties, such as high acidity, strong electron-withdrawing effects, and enhanced reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)4-2-1-3-5(10-4)14(11,12)13/h1-3H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPTZCTXODIKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40786295 |
Source


|
| Record name | 6-(Trifluoromethyl)pyridine-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40786295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492470-07-2 |
Source


|
| Record name | 6-(Trifluoromethyl)pyridine-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40786295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














